Chemical structure and properties of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid
Chemical structure and properties of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid
An In-Depth Technical Guide to 1-Ethyl-1H-1,2,3-triazole-5-carboxylic Acid: Structure, Synthesis, and Scientific Significance
Executive Summary
1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic building block of significant interest to the scientific community, particularly those in drug discovery and materials science. The 1,2,3-triazole core is recognized as a privileged scaffold, a structural motif frequently found in compounds with diverse biological activities.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, a robust synthetic pathway with mechanistic insights, and its broader significance in research and development. The information is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their work.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its structure and inherent properties. 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid is defined by a five-membered triazole ring substituted with an ethyl group at the N1 position and a carboxylic acid at the C5 position.
Caption: Chemical structure of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-ethyl-1H-1,2,3-triazole-5-carboxylic acid | - |
| Molecular Formula | C₅H₇N₃O₂ | [3] |
| Molecular Weight | 141.13 g/mol | [4][5] |
| SMILES | CCN1C(=CN=N1)C(=O)O | [3] |
| InChI Key | KLIQDQLAROMEIO-UHFFFAOYSA-N | [3] |
Table 2: Computationally Predicted Physicochemical Properties
| Property | Value | Significance in Drug Discovery |
| XLogP | -0.2 | Indicates high hydrophilicity, influencing solubility and cell permeability.[3] |
| Topological Polar Surface Area (TPSA) | 68.01 Ų | Suggests moderate ability to cross cell membranes. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton can participate in H-bonding with biological targets.[4] |
| Hydrogen Bond Acceptors | 4 | Multiple sites (nitrogens, oxygens) can accept H-bonds, enhancing target interaction.[4] |
| Rotatable Bonds | 2 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.[4] |
Synthesis and Mechanistic Rationale
The construction of the 1,4,5-trisubstituted 1,2,3-triazole ring is efficiently achieved through a base-catalyzed cyclocondensation reaction, often referred to as a Dimroth-type reaction, between an organic azide and an active methylene compound like a β-ketoester.[1][6] This approach is particularly valuable because it offers excellent regiocontrol, avoiding the formation of isomeric mixtures that can arise from other cycloaddition methods.[1]
The synthesis of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid is best approached as a two-step process:
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Cyclocondensation: Reaction of ethyl azide with ethyl acetoacetate to form the ethyl ester intermediate.
-
Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid.
Caption: Two-step synthesis workflow for the target compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate
This procedure is based on established organocatalyzed cycloaddition reactions.[7] The causality behind this step lies in the generation of a carbanion from the β-ketoester, which acts as the nucleophile in the ring-forming reaction with the electrophilic azide.
-
Reagents: Ethyl acetoacetate, Ethyl azide, 1,8-Diazabicyclo[8]undec-7-ene (DBU), Chloroform (anhydrous).
-
Procedure:
-
To a solution of ethyl acetoacetate (1.0 eq) in anhydrous chloroform, add DBU (0.1 eq). The DBU acts as a strong, non-nucleophilic base to deprotonate the active methylene group of the acetoacetate, creating the necessary nucleophile.
-
Add ethyl azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the pure ethyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate.
-
Step 2: Saponification to 1-Ethyl-1H-1,2,3-triazole-5-carboxylic Acid
This is a standard ester hydrolysis to unmask the carboxylic acid functional group, making it available for further chemical transformations.
-
Reagents: Ethyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, 1M Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature until TLC analysis indicates the complete consumption of the starting material. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to hydrolysis.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. This step protonates the carboxylate salt to form the desired carboxylic acid, which will typically precipitate if sparingly soluble.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid.
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Applications and Significance in Research and Development
The true value of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid lies in its utility as a versatile chemical scaffold. The 1,2,3-triazole ring is not merely a passive linker; its nitrogen atoms can participate in hydrogen bonding, and its aromatic nature allows for π-stacking interactions, making it a potent pharmacophore.[9]
-
Medicinal Chemistry: The triazole core is a key component in a wide array of therapeutic agents, including antibiotics, antivirals, and anticancer drugs.[1][10] This specific molecule is an ideal starting point for building compound libraries. The carboxylic acid serves as a synthetic "handle" for amide coupling reactions, allowing for the systematic introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).
-
PROTACs and Chemical Biology: In the development of advanced therapeutic modalities like PROteolysis TArgeting Chimeras (PROTACs), stable, rigid linkers are essential. The 1,2,3-triazole unit is an excellent candidate for such applications.
-
Materials Science: The stable, polar, and aromatic nature of the triazole ring makes it a useful component in the design of polymers, ionic liquids, and corrosion inhibitors.[2]
Safety and Handling
-
Potential Hazards (based on analogs):
-
Recommended Precautions:
-
Handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
References
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Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1. Arkivoc. [Link]
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synthesis of 1-(r-phenyl)-5-(r-methyl)-1h- 1,2,3-triazole-4-carboxylic. Taylor & Francis Online. [Link]
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Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Pharmaceutical Research and Applications. [Link]
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Ethyl 1H-1,2,4-triazole-5-carboxylate suppliers and producers. BuyersGuideChem. [Link]
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Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. National Center for Biotechnology Information. [Link]
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Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Journal of Chemical Society of Nigeria. [Link]
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1H-1,2,3-Triazole-5-carboxylic Acid. Pharmaffiliates. [Link]
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Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research. [Link]
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Ethyl 1-methyl-1h-1,2,3-triazole-5-carboxylate. PubChemLite. [Link]
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1H-1,2,3-triazole-4-carboxylic acid, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-tricyclo[3.3.1.1
3,7]dec-1-yl-1-piperazinyl)methyl]-, ethyl ester. SpectraBase. [Link] -
1H-1,2,3-Triazole-5-carboxylic acid, 1-benzo[b]thien-2-yl-, methyl ester. SpectraBase. [Link]
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Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. [Link]
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Peculiarities of the Spatial and Electronic Structure of 2-aryl- 1,2,3-triazol-5-carboxylic Acids and Their Salts. Preprints.org. [Link]
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Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. [Link]
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